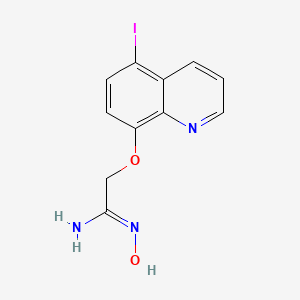
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves multiple steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of advanced drug conjugates.
Biology: The compound is utilized in the study of biological systems, especially in the development of targeted drug delivery systems.
Medicine: It plays a role in the design of novel therapeutic agents, particularly in the field of oncology where it is used to create antibody-drug conjugates.
Industry: The compound is used in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves its interaction with specific molecular targets. In the context of drug conjugates, the compound binds to antibodies or other targeting molecules, facilitating the delivery of therapeutic agents to specific cells or tissues. The tetraoxatridecan-13-yloxy groups enhance the solubility and stability of the compound, allowing for efficient delivery and release of the active drug .
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde can be compared with similar compounds such as:
4-(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde: This compound has a similar structure but differs in the position of the tetraoxatridecan-13-yloxy groups.
2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate: This compound contains a sulfonate group instead of an aldehyde group, leading to different chemical properties and applications.
2,5,8,11-Tetraoxatridecan-13-ol:
These comparisons highlight the unique properties and applications of this compound, particularly its use in advanced drug conjugates and targeted delivery systems.
Eigenschaften
CAS-Nummer |
109168-95-8 |
|---|---|
Molekularformel |
C25H42O11 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
3,4-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C25H42O11/c1-27-5-7-29-9-11-31-13-15-33-17-19-35-24-4-3-23(22-26)21-25(24)36-20-18-34-16-14-32-12-10-30-8-6-28-2/h3-4,21-22H,5-20H2,1-2H3 |
InChI-Schlüssel |
UHOVEEKFCWXJPG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


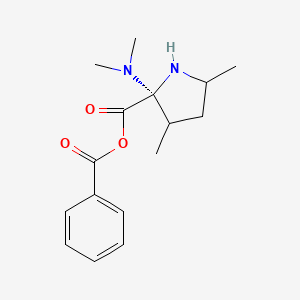
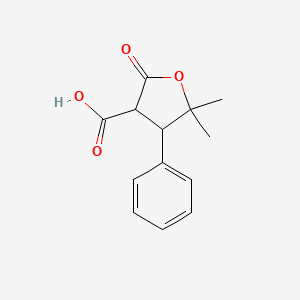
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)
![2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B12886709.png)

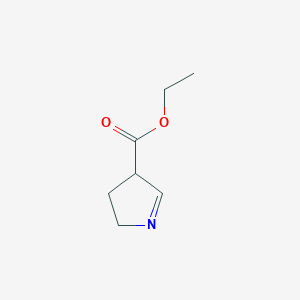



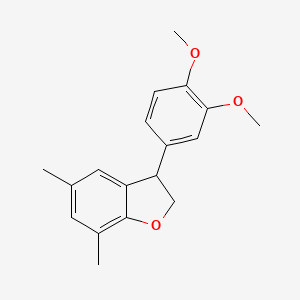
![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)
